molecular formula C24H23F3O8 B11645857 2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11645857
M. Wt: 496.4 g/mol
InChI Key: GSRDQQOHBJTBAU-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound characterized by its unique structure, which includes an ethoxyethyl group, a dimethoxyphenyl group, and a trifluoromethyl chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the core chromenyl structure. This is followed by the introduction of the trifluoromethyl group and the dimethoxyphenyl group through various organic reactions such as Friedel-Crafts acylation and nucleophilic substitution. The final step involves the esterification of the chromenyl compound with 2-ethoxyethanol under acidic or basic conditions to form the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or the removal of the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-ETHOXYETHYL 2-(4-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PHENOXY)PROPANOATE: A similar compound with a pyridinyl group instead of a chromenyl group.

    2-ETHOXYETHYL ACETATE: A simpler ester with only an ethoxyethyl group and an acetate group.

Uniqueness

2-ETHOXYETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the chromenyl and dimethoxyphenyl groups contribute to its potential biological activities.

Properties

Molecular Formula

C24H23F3O8

Molecular Weight

496.4 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C24H23F3O8/c1-4-32-9-10-33-20(28)13-34-15-6-7-16-18(12-15)35-23(24(25,26)27)21(22(16)29)14-5-8-17(30-2)19(11-14)31-3/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

GSRDQQOHBJTBAU-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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